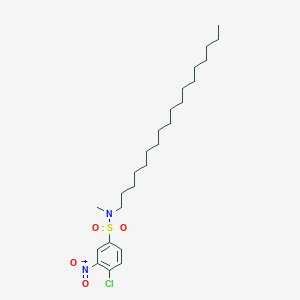









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][NH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:15][N:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[S:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1)(=[O:10])=[O:9]
|


|
Name
|
|
|
Quantity
|
84.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCCCCCCCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
39.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was kept at a temperature from 0° C. to 10° C
|
|
Type
|
ADDITION
|
|
Details
|
After the conclusion of the addition
|
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled away
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 500 ml of methanol
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
Thereupon, crystals separated out
|
|
Type
|
FILTRATION
|
|
Details
|
they were filtered off
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CCCCCCCCCCCCCCCCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |